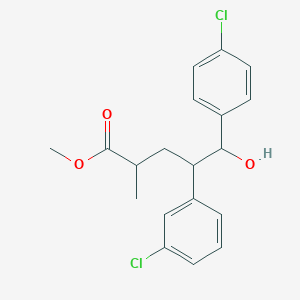
Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-alpha-methyl-, methyl ester, (gammaR,deltaR)-rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-alpha-methyl-, methyl ester, (gammaR,deltaR)-rel- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-alpha-methyl-, methyl ester, (gammaR,deltaR)-rel- typically involves multi-step organic reactions. Common synthetic routes may include:
Halogenation: Introduction of chlorine atoms to the benzene ring.
Hydroxylation: Addition of hydroxyl groups to the carbon chain.
Esterification: Formation of the ester group through the reaction of an acid and an alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions could convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution reagents: Sodium hydroxide (NaOH), Ammonia (NH3)
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound might be studied for its potential effects on cellular processes or as a tool for probing biochemical pathways.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
In industrial applications, the compound might be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
作用機序
The mechanism of action for Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-alpha-methyl-, methyl ester, (gammaR,deltaR)-rel- would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects.
類似化合物との比較
Similar Compounds
- Benzenepentanoic acid derivatives
- Chlorophenyl compounds
- Hydroxy-methyl esters
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C19H20Cl2O3 |
|---|---|
分子量 |
367.3 g/mol |
IUPAC名 |
methyl 4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoate |
InChI |
InChI=1S/C19H20Cl2O3/c1-12(19(23)24-2)10-17(14-4-3-5-16(21)11-14)18(22)13-6-8-15(20)9-7-13/h3-9,11-12,17-18,22H,10H2,1-2H3 |
InChIキー |
YRGQEGGARYAXRF-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C1=CC(=CC=C1)Cl)C(C2=CC=C(C=C2)Cl)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


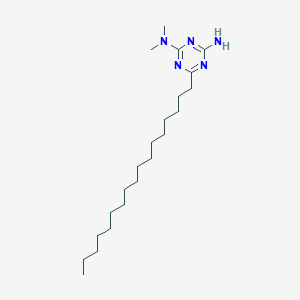
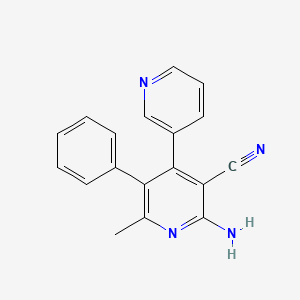
![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)
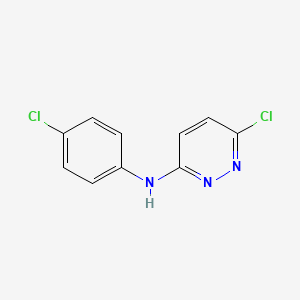
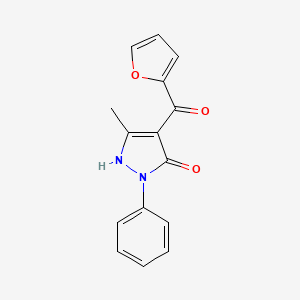

![5,5-dimethyl-13-propyl-6,14-dioxa-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B14167576.png)




![4-[2-(2-Fluorophenyl)ethynyl]quinoline](/img/structure/B14167618.png)
![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167624.png)
![5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167625.png)
